Methyl 10,12-octadecadienoate
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Overview
Description
Methyl 10,12-octadecadienoate is a useful research compound. Its molecular formula is C19H34O2 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10,12-octadecadienoate is typically synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce a mixture containing mainly the methyl cis-9,trans-11 and trans-10,cis-12-octadecadienoates. These isomers are then separated and purified by a series of low-temperature crystallizations from acetone .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using bromine or chlorine in the presence of light or a catalyst
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated derivatives
Scientific Research Applications
Methyl 10,12-octadecadienoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in the quantification of conjugated linoleic acid isomers.
Biology: Investigated for its potential anti-inflammatory and anticancer properties
Medicine: Studied for its role in modulating lipid metabolism and its potential therapeutic effects.
Industry: Utilized in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds[][1].
Mechanism of Action
The mechanism of action of methyl 10,12-octadecadienoate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby suppressing inflammatory responses in macrophages . Additionally, it may modulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .
Comparison with Similar Compounds
Methyl 10,12-octadecadienoate can be compared with other similar compounds, such as:
Methyl 9,11-octadecadienoate: Another conjugated linoleic acid methyl ester with similar properties but different double bond positions.
Methyl 9-oxo-10,12-octadecadienoate: Known for its anti-inflammatory activity by blocking STAT3 phosphorylation.
Methyl linoleate: The parent compound from which this compound is derived[][1].
Properties
CAS No. |
13038-48-7 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (10E,12E)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9+ |
InChI Key |
KMXSXYSNZMSDFK-XBLVEGMJSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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